2,5-Bishydroxymethyl Tetrahydrofuran

Description

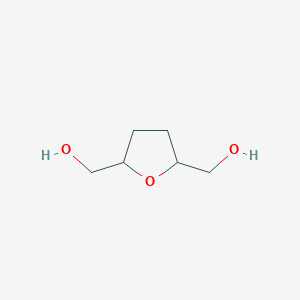

2,5-Bishydroxymethyl tetrahydrofuran (BHMTHF) is a cyclic diol derived from biomass-based 5-hydroxymethylfurfural (5-HMF) through catalytic hydrogenation. Its structure consists of a tetrahydrofuran ring with two hydroxymethyl (-CH₂OH) groups at the 2- and 5-positions (Fig. 1).

Propriétés

IUPAC Name |

[5-(hydroxymethyl)oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZZQSFWHFBKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870446 | |

| Record name | 2,5-Tetrahydrofurandimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-80-3 | |

| Record name | 2,5-Bis[hydroxymethyl]tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Tetrahydrofurandimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THF glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Tetrahydrofurandimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-anhydro-3,4-dideoxyhexitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Precious Metal Catalysts

Precious metals such as platinum and palladium dominate early research due to their high activity. For instance, Pt/MCM-41 catalysts in aqueous media at 35°C and 8 bar H₂ pressure achieved a 98% yield of BHMTHF within 2 hours. Similarly, Pd/ZrO₂ demonstrated 84% selectivity under mild conditions (60°C, 10 bar H₂). These systems benefit from strong metal-support interactions, which stabilize active sites and minimize over-hydrogenation to tetrahydrofuran alcohols (THFA).

Non-Precious Metal Catalysts

Recent efforts focus on cost-effective alternatives. A Ni-NC/SiO₂-900 catalyst, derived from nickel-zeolitic imidazolate frameworks, achieved an 88% BHMTHF yield at room temperature and 30 bar H₂. This catalyst’s nitrogen-doped carbon matrix enhances electron transfer, enabling efficient HMF conversion. Nickel-based systems, including Raney® Cu , also showed promise, achieving 94% HMF conversion with 84% selectivity.

Table 1: Comparative Performance of Hydrogenation Catalysts

Reaction Conditions and Optimization

Critical parameters include:

-

Temperature : Lower temperatures (25–60°C) favor BHMTHF formation, while temperatures >100°C promote over-hydrogenation to THFA.

-

Pressure : Optimal H₂ pressures range from 8–30 bar, balancing reaction kinetics and safety.

-

Solvent : Aqueous media enhance HMF solubility and reduce side reactions compared to organic solvents.

Hydrogen Transfer Reactions

Hydrogen transfer methods utilize secondary alcohols (e.g., isopropyl alcohol) as hydrogen donors, avoiding high-pressure H₂. Raney® Ni catalysts in isopropyl alcohol at 80°C achieved 89% BHMTHF yield, with the alcohol serving as both solvent and reductant. This approach reduces equipment costs but requires careful catalyst recycling to maintain efficiency.

Cannizzaro Reaction

The Cannizzaro reaction, involving base-induced disproportionation of HMF, offers a non-catalytic pathway. Using NaOH or KOH in aqueous ethanol, this method yields BHMTHF alongside formic acid. However, yields are modest (50–65%), and byproduct formation limits scalability.

Integrated Synthetic Approaches

Integrated strategies directly convert carbohydrates (e.g., fructose) to BHMTHF via acid-catalyzed dehydration followed by hydrogenation. A two-step process using HCl for dehydration and Pt/Al₂O₃ for hydrogenation achieved a 72% overall yield. These methods streamline production but require stringent control over intermediate purification.

Industrial-Scale Production Methods

Industrial processes prioritize continuous flow reactors for enhanced heat and mass transfer. A patented method employs supported nickel catalysts in a tubular reactor at 70–100°C and 1500–2000 psi H₂, achieving >90% conversion with minimal THFA formation. Key industrial challenges include:

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Bishydroxymethyl Tetrahydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pt/C or Ni/C.

Substitution: Substitution reactions can occur at the hydroxymethyl groups, where nucleophiles replace the hydroxyl groups under suitable conditions.

Major Products: The major products formed from these reactions include 2,5-diformyltetrahydrofuran (from oxidation) and various substituted tetrahydrofuran derivatives (from substitution reactions).

Applications De Recherche Scientifique

Synthetic Chemistry

BHTF serves as an important intermediate in the synthesis of various chemical compounds. It is particularly noted for its utility in:

- Synthesis of Small Molecules : BHTF is utilized as a fragment in the synthesis of small molecules and nucleoside derivatives, contributing to the development of pharmaceuticals and biologically active compounds .

- Polymer Production : As a diol, BHTF is employed in the production of polyurethanes and polyesters. These polymers are crucial for manufacturing flexible foams, coatings, adhesives, and elastomers .

Materials Science

BHTF's unique properties make it suitable for various applications in materials science:

- Plasticizers : It is used in the preparation of plasticizers, enhancing the flexibility and workability of plastic materials .

- Polyamide Plastics : BHTF acts as a precursor for polyamide plastics, which are known for their strength and thermal stability. These plastics are widely used in textiles, automotive components, and electrical equipment .

Bio-based Applications

The increasing focus on sustainability has led to interest in bio-derived compounds like BHTF:

- Biofuels and Bioplastics : BHTF can be derived from renewable resources such as cellulose through the hydrogenation of 5-hydroxymethylfurfural (HMF). This process aligns with biorefinery principles, positioning BHTF as a potential building block for biofuels and biodegradable plastics .

- Green Chemistry Initiatives : The synthesis of BHTF from biomass underscores its role in green chemistry, promoting environmentally friendly processes that reduce reliance on fossil fuels .

Case Study 1: Synthesis Optimization

A study demonstrated an efficient one-step procedure for synthesizing BHTF directly from HMF using supported metal catalysts. The process achieved high yields (up to 98%) under mild conditions (35 °C) with minimal by-products, showcasing the potential for scalable production methods .

Case Study 2: Application in Polyurethane Foams

Research indicated that incorporating BHTF into polyurethane formulations improved mechanical properties while maintaining flexibility. This modification was particularly beneficial for applications requiring durable yet elastic materials, such as automotive interiors and cushioning products .

Mécanisme D'action

The mechanism by which 2,5-Bishydroxymethyl Tetrahydrofuran exerts its effects is primarily through its functional groups. The hydroxymethyl groups can participate in hydrogen bonding, making the compound a valuable intermediate in various chemical reactions. Its molecular targets and pathways involve interactions with enzymes and other biomolecules, facilitating the formation of more complex structures.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

BHMTHF is part of a broader class of furan- and tetrahydrofuran-derived compounds. Below is a detailed comparison with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Synthetic Pathways :

- BHMTHF and BHMF are both derived from 5-HMF but require distinct hydrogenation conditions. BHMTHF forms via complete furan ring hydrogenation, while BHMF retains the aromatic ring .

- THFA is a common byproduct in furfural hydrogenation, highlighting the challenge of achieving selectivity for diols like BHMTHF .

Catalytic Selectivity :

- Metal Catalysts : Pd-based catalysts exhibit divergent selectivity. Pd/NUS promotes BHMF (96.2%), whereas Pd/C favors BHMTHF (60.1%) due to differences in Lewis acidity and metal-support interactions .

- Reaction Conditions : Lower temperatures and shorter reaction times minimize over-hydrogenation to THFA and BHMTHF, as seen in MOF-based catalytic systems .

Applications :

- BHMTHF’s diol structure makes it superior to DMTHF and THFA for polymer synthesis (e.g., polyesters like PEFTs) .

- BHMF’s unsaturated furan ring offers higher reactivity for oxidation or etherification compared to BHMTHF .

Challenges: Competing pathways in 5-HMF hydrogenation often reduce BHMTHF selectivity. For example, over-hydrogenation yields THFA, while insufficient hydrogenation retains BHMF . BHMTHF’s hygroscopicity complicates storage and handling, unlike DMTHF, which is stable and non-polar .

Activité Biologique

2,5-Bishydroxymethyl tetrahydrofuran (BHMF) is a compound derived from the hydrogenation of 5-hydroxymethylfurfural (HMF), which is a biomass-derived platform chemical. This article delves into the biological activity of BHMF, its synthesis, potential applications, and relevant research findings.

Synthesis of this compound

BHMF can be synthesized through various catalytic hydrogenation processes. The most common method involves the hydrogenation of HMF in the presence of supported nickel or ruthenium catalysts under controlled conditions. Key parameters include:

- Temperature : Typically maintained between 45°C to 100°C.

- Pressure : Ranges from 1000 to 3000 psi.

- Catalyst : Supported nickel or ruthenium catalysts are commonly used.

The reaction conditions are critical to ensure high yields of BHMF while minimizing by-products. For instance, controlling the rate of addition of HMF into the reaction system is essential to prevent the formation of transient compounds that can adversely affect yield .

Antioxidant Activity

Research indicates that BHMF exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which suggests potential applications in food preservation and as a dietary supplement . The antioxidant activity is primarily attributed to its hydroxymethyl groups, which enhance its ability to donate electrons.

Potential Pharmaceutical Applications

BHMF's structural similarity to various biologically active compounds positions it as a candidate for drug development. Its ability to inhibit certain enzymes and modulate biochemical pathways has been explored in several studies:

- Enzyme Inhibition : BHMF has been shown to inhibit enzymes involved in oxidative stress pathways, potentially offering therapeutic benefits in conditions like cancer and neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies suggest that BHMF possesses antimicrobial activity against various pathogens, indicating its potential as a natural preservative or therapeutic agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of BHMF:

- Antioxidant Efficacy : A study published in Molecules demonstrated that BHMF significantly reduced oxidative stress markers in cell cultures, suggesting its potential as an antioxidant supplement .

- Enzyme Modulation : Research published in the Journal of Agricultural and Food Chemistry highlighted BHMF's ability to inhibit lipoxygenase, an enzyme linked to inflammatory processes. This inhibition could lead to anti-inflammatory applications .

- Microbial Inhibition : A recent study evaluated the antimicrobial effects of BHMF against foodborne pathogens, revealing promising results that indicate its utility in food safety applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Molecules (2022) | Antioxidant | Significant reduction in oxidative stress markers |

| J. Agric. Food Chem. (2021) | Enzyme Inhibition | Inhibits lipoxygenase activity |

| Food Control (2023) | Antimicrobial | Effective against foodborne pathogens |

Q & A

Q. What are the key physicochemical properties of BHMTF relevant to experimental design?

BHMTF (C₆H₁₂O₃) has a molecular weight of 132.16 g/mol and exhibits a boiling point of 261.6°C at 760 mmHg. Its density at 20°C is 1.130±0.06 g/cm³, with a low melting point (<-50°C) and a flash point of 112.0±17.6°C. The compound is hygroscopic, light-sensitive, and exists as a colorless to pale yellow viscous liquid. Solubility is limited in polar solvents like methanol and ethyl acetate. These properties necessitate storage in sealed, dry conditions at 2–8°C to prevent degradation .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₃ |

| Density (20°C) | 1.130±0.06 g/cm³ |

| Boiling Point | 261.6°C (760 mmHg) |

| Flash Point | 112.0±17.6°C |

| Solubility | Miscible in methanol, ethyl acetate |

Q. What synthetic routes are commonly employed for BHMTF preparation in academic research?

BHMTF is synthesized via catalytic hydrogenation of biomass-derived 5-hydroxymethylfurfural (HMF). A two-step process involves:

- Step 1 : Selective hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) using Pd-based catalysts in aqueous or organic media.

- Step 2 : Further hydrogenation of the furan ring in BHMF to BHMTF under elevated H₂ pressure (e.g., 50 bar) and temperatures (~493 K). Optimized conditions (e.g., Pd/ZnO/ZrO₂ catalysts) yield >80% selectivity for BHMTF .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- NMR Spectroscopy : ¹H/¹³C NMR identifies hydroxyl and methylene groups (δ 3.5–4.0 ppm for hydroxymethyl protons).

- X-ray Diffraction (XRD) : Resolves crystalline structure and confirms stereochemistry (e.g., cis/trans isomerism).

- HPLC-UV/IR : Quantifies purity and detects byproducts like unreacted BHMF or ring-opened derivatives .

Advanced Research Questions

Q. How can catalytic systems be optimized to mitigate competing side reactions during BHMTF synthesis?

Competing pathways (e.g., over-hydrogenation to tetrahydrofuran-diols or decarbonylation) are minimized by:

- Catalyst Design : Bimetallic Pd-Fe or Pd-Zn alloys enhance furan ring hydrogenation selectivity while suppressing C–O bond cleavage .

- Solvent Effects : Neutral aqueous media reduce acid-catalyzed side reactions (e.g., etherification).

- Kinetic Control : Lower temperatures (473–503 K) and moderate H₂ pressures (30–50 bar) favor BHMTF formation over degradation .

Q. What factors influence BHMTF stability during storage, and how can degradation be prevented?

BHMTF degrades via oxidation or hydrolysis due to its hygroscopic nature and light sensitivity. Mitigation strategies include:

Q. How can reaction byproducts be systematically characterized in BHMTF synthesis?

Advanced workflows combine:

- Solid-Phase Extraction (SPE) : HLB cartridges isolate polar byproducts (e.g., residual HMF or levulinic acid) from aqueous reaction mixtures .

- LC-MS/MS : High-resolution mass spectrometry identifies intermediates (e.g., [M+H]⁺ ions for dihydroxyhexane derivatives).

- Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition products during catalyst recycling studies .

Methodological Considerations

- Contradictions in Data : reports high BHMTF selectivity (>80%) under mild conditions, while notes lower yields (46%) in similar systems. This discrepancy highlights the need for precise control of catalyst composition (e.g., Cu/ZnO ratios) and solvent pH .

- Structural Insights : XRD data from –3 (for analogous tetrahydrofuran derivatives) suggests that steric hindrance from substituents (e.g., phenyl groups) impacts BHMTF’s conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.